![molecular formula C14H11N5OS2 B1344472 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030433-39-6](/img/structure/B1344472.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several heterocyclic rings including a thieno[2,3-b]pyridine ring, a furyl ring, and a 1,2,4-triazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and a variety of functional groups including an amino group, a thiol group, and potentially a methyl group attached to the furyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. The amino and thiol groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility and reactivity .Scientific Research Applications
Antimicrobial Activity
One notable application of derivatives related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is in antimicrobial activity. Various studies have synthesized compounds starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. For instance, synthesized triazoles exhibited good to moderate activity against a range of microbial strains, underlining their potential as antimicrobial agents (Bayrak et al., 2009). Moreover, derivatives involving pyridyl moieties have shown to possess antibacterial and antifungal properties, further emphasizing the role of such compounds in developing new antibacterial candidate drugs (Hu et al., 2005).
Corrosion Inhibition
Derivatives of the mentioned compound have been investigated for their effectiveness as corrosion inhibitors. A study exploring Schiff’s bases of pyridyl substituted triazoles demonstrated their potential in protecting mild steel against corrosion in hydrochloric acid solution, with one of the derivatives showing an inhibition efficiency of 96.6% (Ansari et al., 2014).
Catalytic Activity
Research into the catalytic applications of compounds related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been conducted. For example, novel ruthenium(II) complexes with ligands derived from similar triazole compounds have been used as catalysts for the transfer hydrogenation of acetophenone, showing promise in catalysis (Şerbetçi, 2013).
Antioxidant Activity
Additionally, compounds incorporating pyridyl and thiazolyl triazole units have been synthesized and evaluated for their antioxidant activity. Some derivatives, especially those with a 4-pyridyl moiety, exhibited significant antioxidant properties, highlighting their potential in oxidative stress-related therapeutic applications (Tay et al., 2022).
Future Directions
properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1-6H,7,15H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJGGCDDBQHLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C3=NNC(=S)N3CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

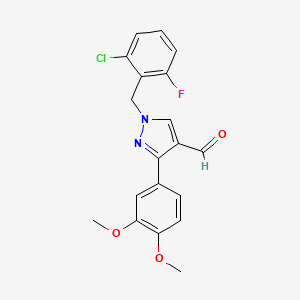
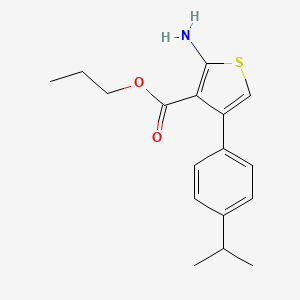
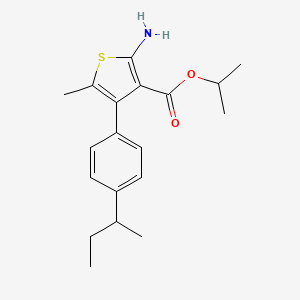
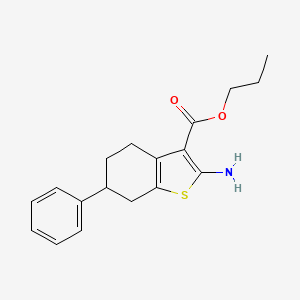
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
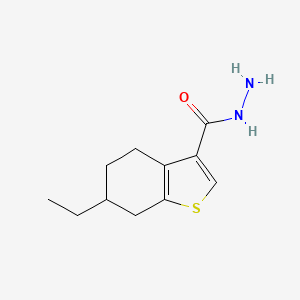
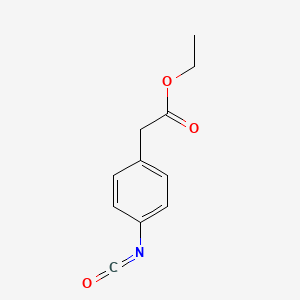
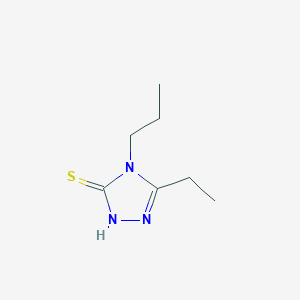
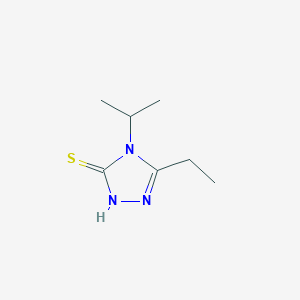
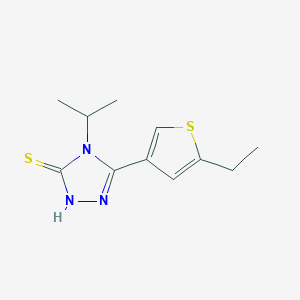
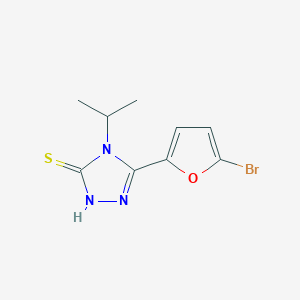

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)